REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11]Br)=[N:8][C:7]=2[CH:13]=1>CO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11][NH2:1])=[N:8][C:7]=2[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)CBr)C1
|
Name
|
|
Quantity
|
16 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
then stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The reaction mixture is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
WASH
|
Details
|
The crude material is washed with n-pentane and hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)CN)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |